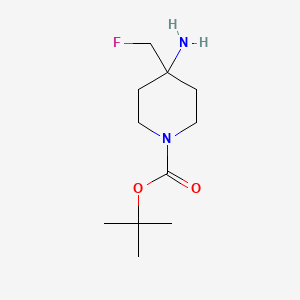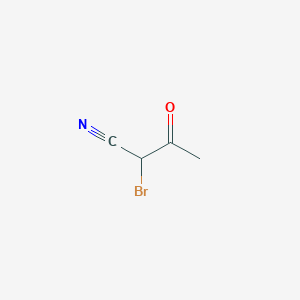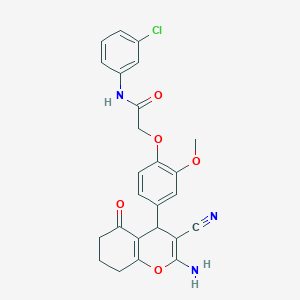
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide is a complex organic compound that belongs to the class of chromen derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the chromen core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes.
Introduction of functional groups: Amino, cyano, and methoxy groups can be introduced through nucleophilic substitution or other suitable reactions.
Coupling reactions: The final step may involve coupling the chromen derivative with 3-chlorophenyl acetamide using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale with consistent results.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:
Binding to receptors or enzymes: Modulating their activity.
Interacting with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide: can be compared with other chromen derivatives that have similar structures and biological activities.
Uniqueness
Structural uniqueness: The presence of specific functional groups and the overall molecular architecture.
Biological activity: Unique interactions with biological targets that differentiate it from other compounds.
Propriétés
Formule moléculaire |
C25H22ClN3O5 |
|---|---|
Poids moléculaire |
479.9 g/mol |
Nom IUPAC |
2-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-2-methoxyphenoxy]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O5/c1-32-21-10-14(23-17(12-27)25(28)34-20-7-3-6-18(30)24(20)23)8-9-19(21)33-13-22(31)29-16-5-2-4-15(26)11-16/h2,4-5,8-11,23H,3,6-7,13,28H2,1H3,(H,29,31) |
Clé InChI |
PUHPJNLKIBESSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC(=O)NC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


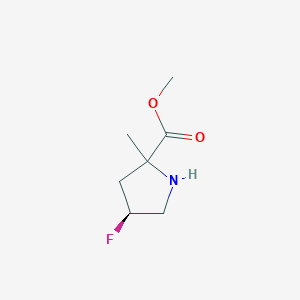
![Spiro[piperidine-4,3'-[3h]pyrrolo[2,3-b]pyridin]-2'(1'h)-one,1'-methyl-](/img/structure/B12987858.png)
![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B12987859.png)

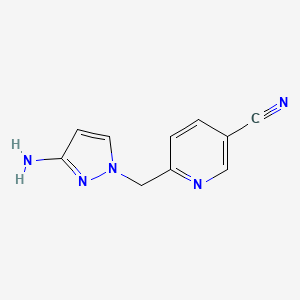
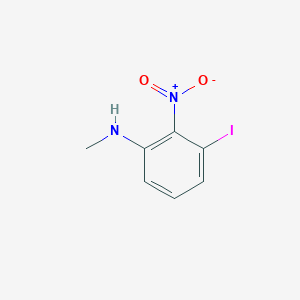
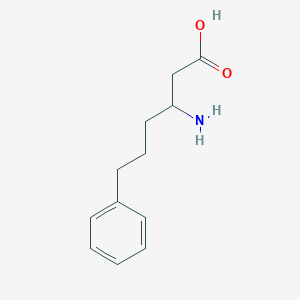
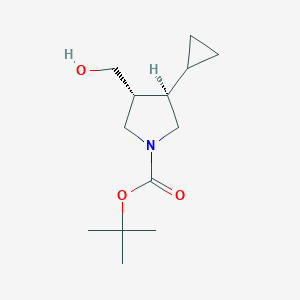

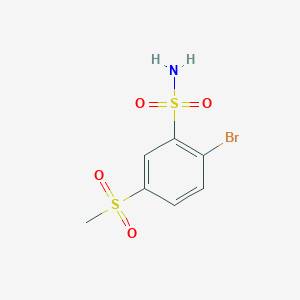
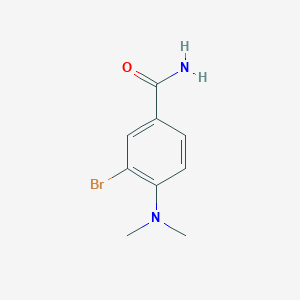
![5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987914.png)
